molecular formula C18H24N2O4 B2683591 tert-butyl 4-oxo-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate CAS No. 1341039-62-0

tert-butyl 4-oxo-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate

Cat. No. B2683591
CAS RN: 1341039-62-0
M. Wt: 332.4
InChI Key: YBZJMWWHLZGBHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“tert-butyl 4-oxo-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4’-piperidine]-1’-carboxylate” is a chemical compound with the molecular formula C18H24N2O4 . It is used for research purposes .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H26N2O3/c1-17(2,3)23-16(21)20-12-14-6-4-5-7-15(14)22-18(13-20)8-10-19-11-9-18/h4-7,19H,8-13H2,1-3H3 . This code provides a specific textual representation of the molecule’s structure.

Scientific Research Applications

Synthesis and Antihypertensive Activity

The compound's framework has been explored for its antihypertensive activities. A notable study involved the synthesis and evaluation of 4'-substituted spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones, including derivatives from tert-butoxycarbonyl)piperidinone, revealing potential antihypertensive effects through both central and peripheral mechanisms (Clark et al., 1983).

Drug Discovery Scaffold

A three-step synthesis process has been developed to create a novel 4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4′-piperidine] scaffold, presenting a significant advancement in drug discovery. This scaffold, particularly its Boc protected derivative, serves as a crucial intermediate for combinatorial synthesis of drug-like molecules, showcasing the molecule's versatility in drug development (Willand et al., 2004).

Acetyl-CoA Carboxylase Inhibitors

The synthesis of acetyl-CoA carboxylase inhibitors based on the spiro-piperidine framework, including the development of a novel N-2 tert-butyl pyrazolospirolactam core, highlights the compound's potential in addressing metabolic disorders. This approach not only provides a streamlined synthesis pathway but also results in potent analogues for medicinal chemistry applications (Huard et al., 2012).

Novel Spiropiperidine Lactam Frameworks

Research has also focused on creating novel spiropiperidine lactam frameworks, demonstrating the compound's utility in generating new classes of drugs. Such frameworks have been investigated for their potential as HIV protease and β-secretase inhibitors, underscoring the compound's relevance in therapeutic applications targeting viral infections and neurodegenerative diseases (Laras et al., 2006).

Future Directions

The future directions for the use of this compound would depend on the results of ongoing research. As it is used for research purposes, its potential applications could be wide-ranging depending on the findings of such research .

properties

IUPAC Name

tert-butyl 4-oxospiro[3,5-dihydro-1,5-benzoxazepine-2,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-17(2,3)24-16(22)20-10-8-18(9-11-20)12-15(21)19-13-6-4-5-7-14(13)23-18/h4-7H,8-12H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBZJMWWHLZGBHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 4-oxo-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate

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